molecular formula C20H16ClCrKN3O7S+ B12734609 Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) CAS No. 85118-17-8

Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-)

Cat. No.: B12734609
CAS No.: 85118-17-8
M. Wt: 569.0 g/mol
InChI Key: LZFXFIUIHXSGKZ-UHFFFAOYSA-N
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Description

Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) is a complex compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields including analytical chemistry, dyeing, and as a reagent in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) typically involves the diazotization of 2-chloro-5-sulphophenylamine followed by coupling with 2-hydroxyphenylmethyleneamino benzoic acid. The reaction is carried out in an alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidized derivatives of the original compound .

Scientific Research Applications

Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) has a wide range of applications in scientific research:

    Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions due to its ability to form colored complexes.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the dyeing of textiles and as a pigment in various products

Mechanism of Action

The mechanism by which Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) exerts its effects involves the formation of complexes with metal ions. The azo group and other functional groups in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can then participate in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) is unique due to its specific combination of functional groups which allow it to form highly stable complexes with metal ions. This makes it particularly valuable in analytical chemistry and other applications where stability and specificity are crucial .

Properties

CAS No.

85118-17-8

Molecular Formula

C20H16ClCrKN3O7S+

Molecular Weight

569.0 g/mol

IUPAC Name

potassium;2-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]benzoic acid;chromium;hydrate

InChI

InChI=1S/C20H14ClN3O6S.Cr.K.H2O/c21-16-7-6-14(31(28,29)30)10-18(16)24-23-13-5-8-19(25)12(9-13)11-22-17-4-2-1-3-15(17)20(26)27;;;/h1-11,25H,(H,26,27)(H,28,29,30);;;1H2/q;;+1;

InChI Key

LZFXFIUIHXSGKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=C(C=CC(=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)O)Cl)O.O.[K+].[Cr]

Origin of Product

United States

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